molecular formula C10H9BrN2 B1315128 5-(4-Bromophenyl)-1-methyl-1H-pyrazole CAS No. 73387-52-7

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Cat. No. B1315128
CAS RN: 73387-52-7
M. Wt: 237.1 g/mol
InChI Key: CVCDEENQBMSJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, etc.).



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Scientific Field: Pharmaceutical Chemistry

    • Application : “5-(4-Bromophenyl)isoxazole” is used as an active pharmaceutical ingredient .
  • Scientific Field: Organic Chemistry

    • Application : “Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate” is used in the synthesis of isothiocyanates via a dipolar cycloaddition approach .
    • Method of Application : The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base induced formation of both an imine and a nitrile oxide functionality .
    • Results or Outcomes : The final product is a pyrrole, generated in an unprecedented cascade of events .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : “5-(4-Bromophenyl)isoxazole” is used as an active pharmaceutical ingredient .
  • Scientific Field: Polymer Chemistry

    • Application : “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” is used in the synthesis of side-chain liquid crystal oligomers and polymers .
    • Method of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : “5-(4-Bromophenyl)isoxazole” is used as an active pharmaceutical ingredient .
  • Scientific Field: Polymer Chemistry

    • Application : “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” is used in the synthesis of side-chain liquid crystal oligomers and polymers .
    • Method of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound in areas like medicine or materials science.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-(4-bromophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDEENQBMSJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503287
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

CAS RN

73387-52-7
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73387-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A N,N′-dimethylformamide (15 mL) solution of 4-bromoacetophenone (10.60 g, 53.25 mmols) and N,N′-dimethylformamide dimethyl acetal (2.5 equivalents) was heated at 125 degrees Celcius for 3 hours. The dark red solution was cooled to room temperature. The volatiles were removed by rotary evaporation providing a red viscous oil. To this substance was added anhydrous N,N′-dimethylformamide (15 mL) and methyl hydrazine (7.6 g, 160 mmols, 3 equivalents). The mixture was stirred at room temperature for 1 hour and then heated at 75 degrees Celcius for 4 hours. The volatiles were removed by rotary evaporation and the crude residue was taken up in a small volume of methylene chloride. This red solution was applied to a cartridge of silica gel. The cartridge was eluted with a 20:80 mixture of ethyl acetate and hexanes, respectively. The appropriate fractions were combined and concentrated to produce 12.5 g of a white solid.
Name
methyl hydrazine
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylformamide dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromoacetophenone (20.0 g; 0.10 mole) and N,N-dimethylformamide dimethylacetal (28.5 mL; 0.20 mole) were mixed together in DMF (12 mL) and heated to 110° C. for 4 hours. The methanol and water that were generated during the reaction were distilled (6.2 mL). The mixture was cooled to 25° C. Methyl t-butyl ether (100 mL) and methylhydrazine (21.2 mL; 0.40 moles) were added and the mixture was stirred over night. The reaction mixture was washed with 1 M aqueous ammonium chloride (3×40 mL) and water (40 mL). The organic phase was dried by azeotropic distillation using a Dean-Stark apparatus. As an alternative to distillation, the solution was dried through an anhydrous magnesium sulfate cartridge. The solution was filtered through a silica gel cartridge (60 g). The product was flushed from the cartridge with methyl t-butyl ether. The fraction(s) containing product were combined and concentrated to about 70 mL by distillation. Heptane (120 mL) was added and distillation was continued until the pot temperature reached 98.4° C. About 100 mL of distillate was collected. The mixture was cooled to 40° C. The mixture was seeded and the temperature was maintained at 40° C. for 30 minutes while crystallization was initiated. The mixture was slowly chilled to 0° C. over 90 minutes. The mixture was held at 0° C. for 30 minutes. The mixture was filtered and the solid was washed (3×) with chilled (0° C.) heptane. The solid was dried on the filter. A cream-colored, crystalline solid (16.3 g; 68% yield) was obtained. The NMR data of the title compound are as per alternative 1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Citations

For This Compound
1
Citations
PD de Koning, L Murtagh, JP Lawson… - … Process Research & …, 2011 - ACS Publications
A convergent six-step process for the synthesis of PF-04191834 (1), a potent and selective 5-lipoxygenase inhibitor, has been developed and used to deliver over 20 kg of API. The …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.